Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Kinase Inhibitor Synthesis Heterocyclic Chemistry Structure-Activity Relationship

Medicinal chemists executing patented PTK inhibitor routes (US20070197537) require a thiophene scaffold with an unsubstituted 3-position-yet most Gewald-derived analogs carry a 3-amino group that diverts reactivity. This compound eliminates that obstacle. • Enables direct annulation at the 3-position for constructing 2,4-disubstituted heterobicyclic pharmacophores. • Sharp melting point (117-119°C) provides rapid identity verification against the 3-amino regionsomer. • ≥97% purity, crystalline solid; ambient shipping with HazMat Class 6.1 (UN3439) compliance.

Molecular Formula C8H7NO2S2
Molecular Weight 213.3 g/mol
CAS No. 175202-48-9
Cat. No. B065352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate
CAS175202-48-9
Molecular FormulaC8H7NO2S2
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(S1)SC)C#N
InChIInChI=1S/C8H7NO2S2/c1-11-7(10)6-3-5(4-9)8(12-2)13-6/h3H,1-2H3
InChIKeyMJOQLNYXSSXZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate: Key Properties & Procurement


Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 175202-48-9) is a multifunctional thiophene building block with a molecular formula of C8H7NO2S2 and a molecular weight of 213.27 g/mol . It is characterized by a cyano group at the 4-position, a methylthio group at the 5-position, and a methyl ester at the 2-position of the thiophene ring [1]. This compound is supplied as a research chemical with a standard purity of 97%, a melting point of 117°C to 119°C, and is classified for transport under UN3439 with a hazard class of 6.1 . It is primarily utilized as a specialized intermediate in the synthesis of kinase inhibitors and other pharmaceutically active heterocycles [2].

Workflow Heterobicyclic kinase inhibitor core synthesis (patent route)
Selection Logic Requires unsubstituted 3-position for target annulation; 3-amino congener not suitable
Use Context Research intermediate for PTK inhibitor synthesis and cell-cycle probe studies

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate Substitution Challenges


In-class substitution of methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is not straightforward due to the critical absence of a 3-amino group, which distinguishes it from more common Gewald reaction products and fundamentally alters its reactivity profile [1]. The specific combination of a 4-cyano, 5-methylthio, and unsubstituted 3-position on the thiophene ring enables distinct downstream synthetic pathways, particularly for 2,4-disubstituted heterocycles . Substituting this scaffold with a 3-amino analog (e.g., methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate) would redirect reactivity and preclude the formation of target kinase inhibitor cores that rely on an unsubstituted 3-position for subsequent functionalization [1].

3-Amino congener mismatch

The 3-amino analog directs reactivity toward pyrimidine formation. Its use would block the annulation required for the target heterobicyclic PTK inhibitor scaffold.

Synthetic pathway divergence

Substitution may alter the regiochemistry of ring fusion; the final pharmacophore may not be accessible. Validation of alternative building blocks is required.

Selecting Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate: Evidence Guide


Structural Distinction from 3-Amino Congeners in Kinase Inhibitor Synthesis

Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is a specialized building block for synthesizing heterobicyclic thiophene compounds with potent protein tyrosine kinase (PTK) activity, as detailed in patent US20070197537 [1]. Its defining structural feature is the unsubstituted 3-position of the thiophene ring, which is essential for the annulation reactions that form the core kinase inhibitor scaffolds. This is in direct contrast to the more common 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate analog, which is the typical product of a Gewald reaction and directs synthesis towards different fused heterocycles (e.g., thieno[2,3-d]pyrimidines) . The absence of the 3-amino group prevents unwanted side reactions during the formation of the target heterobicyclic systems.

Structural Distinction from 3-Amino Congeners
Class-level inference
Unsubstituted (-H) vs. Amino (-NH2) at position 3
Defines annulation pathway for PTK inhibitor core synthesis; compounds are non-interchangeable.
Gewald chemistry logic from patent US20070197537.
Kinase Inhibitor Synthesis Heterocyclic Chemistry Structure-Activity Relationship

Multi-Targeted Kinase Inhibition Profile

A vendor datasheet for methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate describes it as a multitargeted agent that inhibits kinases in cancer cells . It has been reported to inhibit cell proliferation by specifically targeting the G1 and G0 phases, a mechanism distinct from general cytotoxic agents. The compound is also stated to inhibit tyrosine kinase activity . These activities form the basis for its investigation as an anticancer agent for breast and colon cancer. No quantitative IC50 values or comparator data against a standard kinase inhibitor (e.g., Staurosporine) were provided in this source.

Multi-Targeted Kinase Inhibition Profile
Data to verify
Reported G1/G0 cell-cycle arrest and tyrosine kinase inhibition
Supports investigation as a multi-targeted kinase research probe. No quantitative IC50 data provided.
Vendor-reported data; requires independent validation.
Anticancer Agent Tyrosine Kinase Inhibitor Cell Cycle Arrest

Selective Cytotoxicity Profile

According to a vendor product description, methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate displayed selective toxicity by not harming normal cells, while exhibiting some toxicity to lung cells, possibly through DNA damage . This report of a differential toxicity profile is a critical factor for its research as a potential anticancer agent. However, the cancer cell lines used and the specific toxicity metrics (e.g., IC50 for cancer vs. CC50 for normal cells) were not provided, making this a qualitative claim requiring verification.

Selective Cytotoxicity Profile
Data to verify
Reported non-toxic to normal cells; reported toxicity to lung cells
May support cell-model endpoint review if quantitative selectivity metrics are confirmed.
Qualitative vendor claim; specific cell lines and metrics not provided.
Cancer Cell Selectivity Toxicity Therapeutic Window

Physical Properties for Handling & Formulation

Procurement-grade methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is supplied as a solid with a verified melting point of 117°C to 119°C, at 97% purity, as per Thermo Scientific (Alfa Aesar) specifications . In comparison, the closely related 3-amino analog, ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 116170-90-2), is also a solid but exhibits a different melting point range of 120-122°C . These distinct physical constants are critical for quality control, purity confirmation by mixed melting point analysis, and formulation development, ensuring the correct compound is being used.

Physical Properties for Handling & QC
Specification review
Melting Point: 117–119 °C
Enables simple identity confirmation vs. 3-amino analog (120–122 °C). Supports purity assessment.
Supplier COA data; cross-check with in-house standards recommended.
Solid Form Melting Point Quality Control

Application Scenarios for Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate


Heterobicyclic Kinase Inhibitor Synthesis

The primary research application is as a core intermediate in the multi-step synthesis of heterobicyclic thiophene compounds with protein tyrosine kinase (PTK) activity, as per patent US20070197537 [1]. In this context, the compound's unsubstituted 3-position is essential for the annulation reactions that construct the final pharmacophore. For a medicinal chemistry team, procuring this specific non-aminated scaffold is a mandatory step to execute the patented synthetic route and achieve the target inhibitor structure.

G1/G0 Phase Cell Cycle Arrest Studies

This compound is indicated for research into cell cycle regulation, specifically for studying agents that induce G1 and G0 phase arrest . This mechanism is distinct from that of many classic chemotherapeutics that target mitosis. Researchers investigating cell cycle checkpoints can use this compound as a tool molecule to dissect pathways governing the G1/S transition, particularly in breast and colon cancer models.

Pharmaceutical Co-crystal & Solid Form Screening

The well-defined solid-state property of methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, with a sharp melting point of 117-119°C , makes it a suitable candidate for pharmaceutical co-crystal screening. Its multiple hydrogen bond acceptors (cyano, ester carbonyls) and lack of hydrogen bond donors enable exploration of novel solid forms with altered physicochemical properties, such as solubility and dissolution rate.

Reference Standard for Isomer Differentiation

Given the existence of its 3-amino regionsomer (methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate), this compound serves as a crucial reference standard in analytical chemistry . The distinct 3°C difference in melting points provides a rapid identity check. This is critical for procurement and quality control in laboratories managing multiple thiophene isomer inventories to prevent costly synthetic errors.

Application
Selection Property
Validation Focus
Heterobicyclic PTK inhibitor synthesis
Unsubstituted 3-position for target annulation
Patent-route compatibility; product identity by melting point
Cell-cycle regulation studies
Reported multi-targeted kinase probe
Independent verification of G1/G0 arrest and kinase inhibition
Solid-form screening
Sharp melting point; multiple H-bond acceptors
Co-crystal screening and physicochemical property tuning
Thiophene isomer reference standard
Distinct melting point vs. 3-amino regionsomer
QC identity check to prevent inventory substitution errors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.